4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazine and benzimidazole moieties in its structure contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-6-2-1-5-9(10)13-19-14(17)20-15-18-11-7-3-4-8-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWIOPDOCKHPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation reaction of 2-guanidinobenzimidazole with 2-chlorobenzaldehyde. The reaction is carried out in the presence of a base, such as piperidine, and an appropriate solvent, such as ethanol or dimethylformamide (DMF). The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of dihydrofolate reductase (DHFR), which leads to the disruption of DNA synthesis and cell proliferation . Additionally, the compound’s antimicrobial properties are linked to its ability to interfere with essential bacterial enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Difluorophenyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4,4-Dialkyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines
Uniqueness
4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties
Biological Activity
4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS Number: 78650-07-4) is a compound that has garnered attention for its potential biological activities. This article compiles relevant research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₂ClN₅
- Molecular Weight : 297.74 g/mol
- Melting Point : 281 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably in the fields of oncology and cardiovascular health. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis and disrupt cell cycle progression.
-
Cell Lines Tested :
- MCF-7 (Breast Cancer) : IC50 values indicating significant cytotoxicity were observed.
- A549 (Lung Cancer) : Demonstrated inhibition of cell growth with an IC50 value of approximately 26 µM.
- HeLa (Cervical Cancer) : Exhibited significant anticancer potential with IC50 values around 7.01 ± 0.60 µM.
Cardiovascular Effects
The compound has also been evaluated for its effects on cardiovascular health:
- Imidazoline Binding Sites : Affinity studies suggest it may interact with imidazoline binding sites which are implicated in blood pressure regulation.
- Spontaneously Hypertensive Rats : In vivo studies indicated a reduction in mean arterial blood pressure (MAP) and heart rate (HR) upon administration.
Data Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 3.79 | |
| Anticancer | A549 | 26 | |
| Anticancer | HeLa | 7.01 ± 0.60 | |
| Cardiovascular | Spontaneously Hypertensive Rats | N/A |
Case Studies
-
Study on Anticancer Properties :
A study published in MDPI demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development . -
Cardiovascular Research :
Research focused on the interaction of this compound with imidazoline receptors provided insights into its potential use as an antihypertensive agent. The study highlighted the importance of the imidazoline binding affinity in mediating cardiovascular effects .
Q & A
Q. What are the established synthetic pathways for 4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?
The compound is typically synthesized via cyclization of 2-benzimidazolylguanidine derivatives with aromatic aldehydes or ketones. Key steps include:
- Condensation reactions : Reacting 2-guanidinobenzimidazole with substituted benzaldehyde under acidic conditions (e.g., HCl) to form the triazino-benzimidazole core .
- Solvent and catalyst optimization : Use of polar aprotic solvents (e.g., DMF) and catalytic acids to enhance reaction efficiency .
- Purification : Recrystallization from ethanol or ethanol-water mixtures to achieve high purity (>95%) .
- Characterization : NMR spectroscopy (¹H/¹³C) and X-ray crystallography to confirm structural integrity .
Example protocol from analogous compounds:
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and aromatic ring substitution patterns .
- X-ray Diffraction (XRD) : Resolves disorder in the phenyl ring substituents (common in triazino-benzimidazoles) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
Q. What are the primary structural features influencing its physicochemical properties?
- The triazino-benzimidazole core provides rigidity and planarity, enhancing π-π stacking interactions .
- The 2-chlorophenyl substituent increases lipophilicity (logP ~2.8), impacting solubility in polar solvents .
- The amino group at position 2 enables hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
- Solubility limitations : Poor aqueous solubility (common in triazino-benzimidazoles) may reduce bioavailability in vitro .
- Metabolic stability : Hepatic microsome studies reveal rapid Phase I metabolism (t₁/₂ <30 min in murine models) .
Methodological recommendations :
- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing).
- Employ solubility enhancers (e.g., DMSO-PBS mixtures) at non-toxic concentrations .
- Conduct pharmacokinetic profiling early in development.
Q. What strategies optimize the compound’s synthetic yield and selectivity?
- Temperature control : Reactions conducted at 80–100°C minimize side products (e.g., over-cyclization) .
- Catalyst screening : Substituting HCl with milder acids (e.g., acetic acid) reduces protonation of the triazine ring, improving selectivity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 150 W) .
Q. How does the compound interact with dihydrofolate reductase (DHFR)?
Computational and experimental studies suggest:
- Binding mode : The triazino-benzimidazole core occupies the pteridine-binding pocket, while the 2-chlorophenyl group interacts with hydrophobic residues (e.g., Phe31 in human DHFR) .
- Inhibition kinetics : Competitive inhibition with Ki = 12.3 ± 1.5 μM, comparable to methotrexate .
- Resistance mutations : Substitutions at Leu22 (e.g., Leu22Arg) reduce binding affinity by 40% .
Experimental validation :
- Molecular docking : Use AutoDock Vina with PDB 1U72 .
- Enzyme assays : Monitor NADPH oxidation at 340 nm to quantify DHFR activity .
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability (Td)?
Reported decomposition temperatures range from 250°C to 290°C due to:
- Crystallinity differences : Amorphous forms degrade at lower temperatures than crystalline forms .
- Analytical methods : TGA vs. DSC may yield conflicting data (e.g., endothermic vs. exothermic events) .
Resolution :
- Standardize characterization protocols (e.g., heating rate 10°C/min in nitrogen atmosphere).
- Compare crystallinity via XRD before thermal analysis .
Methodological Guidance
Q. How to design a robust structure-activity relationship (SAR) study?
- Core modifications : Synthesize analogs with substituents at positions 4 (chlorophenyl) and 2 (amine) .
- Biological testing : Prioritize assays aligned with hypothesized targets (e.g., DHFR for anticancer activity) .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Example SAR table:
| Derivative | Substituent (Position 4) | IC₅₀ (μM, DHFR) | logP |
|---|---|---|---|
| Parent | 2-Chlorophenyl | 12.3 | 2.8 |
| Analog A | 4-Fluorophenyl | 18.9 | 2.5 |
| Analog B | 2-Nitrophenyl | 8.7 | 3.1 |
Stability and Degradation
Q. What are the dominant degradation pathways under physiological conditions?
- Hydrolysis : The triazine ring undergoes slow hydrolysis at pH <3 or >10, forming benzimidazole-2-amine derivatives .
- Photooxidation : Exposure to UV light (λ = 254 nm) generates nitroso byproducts .
Mitigation strategies :
- Formulate as lyophilized powders for long-term storage.
- Use amber vials to prevent photodegradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
